4-Dimethylsilyl Entecavir

Overview

Description

4-Dimethylsilyl Entecavir is a synthetic derivative of Entecavir, a guanosine nucleoside analogue primarily used in the treatment of chronic hepatitis B virus infection.

Mechanism of Action

Target of Action

The primary target of 4-Dimethylsilyl Entecavir is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it an effective target for antiviral drugs .

Mode of Action

This compound is a guanosine nucleoside analogue . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Biochemical Pathways

The inhibition of the HBV polymerase by this compound disrupts the viral replication process, leading to a decrease in the production of new virus particles . This results in a reduction of the viral load in the body, helping to alleviate the symptoms of hepatitis B infection .

Pharmacokinetics

It is known that renal impairment can lead to increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of less than 50 ml/min .

Result of Action

The inhibition of HBV replication by this compound can lead to a decrease in the viral load in the body, which may help to alleviate the symptoms of hepatitis B infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of resistant mutations in HBV reverse transcriptase can result in treatment failure . Additionally, the drug’s effectiveness may be affected by the patient’s renal function, as renal impairment can lead to increased accumulation of the drug .

Biochemical Analysis

Biochemical Properties

4-Dimethylsilyl Entecavir plays a significant role in biochemical reactions, particularly in inhibiting viral replication. It interacts with various enzymes and proteins, including the viral DNA polymerase, which is crucial for HBV replication. The compound binds to the active site of the enzyme, preventing the incorporation of natural nucleotides and thus halting viral DNA synthesis .

Cellular Effects

This compound affects various cell types, particularly hepatocytes, where HBV replication occurs. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the viral load, leading to decreased inflammation and liver damage.

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into the viral DNA by the HBV DNA polymerase. This incorporation results in chain termination due to the lack of a 3’-OH group necessary for DNA elongation. Additionally, the dimethylsilyl group enhances the binding affinity of the compound to the enzyme, increasing its inhibitory effect.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure leads to sustained viral suppression, although resistance can develop over time.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylsilyl Entecavir involves a multi-step process. The starting material, Entecavir, undergoes a series of reactions to introduce the dimethylsilyl group. One common method includes the use of 4-trimethylsilyl-3-butyn-2-one and acrolein, followed by a stereoselective boron-aldol reaction, cyclization through Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne, and a coupling with a purine derivative through a Mitsunobu reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be safe, robust, and scalable to kilogram scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Dimethylsilyl Entecavir can undergo various chemical reactions, including:

Oxidation: The dimethylsilyl group can be oxidized under specific conditions.

Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Substitution: Reagents like halides or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution can result in various functionalized derivatives.

Scientific Research Applications

4-Dimethylsilyl Entecavir has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of silyl modifications on nucleoside analogues.

Biology: Investigated for its potential antiviral properties and interactions with biological molecules.

Medicine: Explored for its potential use in antiviral therapies, particularly for hepatitis B virus.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

Entecavir: The parent compound, used as a first-line treatment for chronic hepatitis B.

Adefovir: Another nucleoside analogue used in the treatment of hepatitis B.

Lamivudine: A nucleoside analogue with antiviral activity against hepatitis B and HIV.

Uniqueness: 4-Dimethylsilyl Entecavir is unique due to the presence of the dimethylsilyl group, which alters its chemical properties and potentially enhances its antiviral activity compared to its parent compound, Entecavir .

Biological Activity

4-Dimethylsilyl Entecavir (4-DMS-ETV) is a derivative of Entecavir (ETV), a potent antiviral agent used primarily for the treatment of chronic hepatitis B virus (HBV) infections. This article explores the biological activity of 4-DMS-ETV, focusing on its antiviral efficacy, mechanisms of action, and potential advantages over its parent compound.

Overview of Entecavir

Entecavir is a nucleoside analog that mimics deoxyguanosine, inhibiting HBV replication by competing with natural substrates for incorporation into viral DNA. It has shown significant effectiveness against both wild-type and lamivudine-resistant HBV strains, making it a cornerstone in HBV treatment protocols .

Synthesis and Properties

This compound was synthesized to enhance the pharmacokinetic properties of ETV. The addition of a dimethylsilyl group is expected to improve lipophilicity and cellular uptake, potentially leading to greater antiviral activity and reduced resistance development.

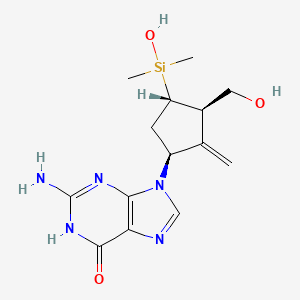

Chemical Structure

The chemical structure of 4-DMS-ETV can be represented as follows:

In Vitro Studies

In vitro studies have demonstrated that 4-DMS-ETV exhibits enhanced antiviral activity compared to ETV. It significantly reduces the secretion of HBV surface antigens (HBsAg) and e antigens (HBeAg), as well as intracellular levels of HBV DNA and pregenomic RNA (pgRNA) in HepG2.2.15 cell lines .

Table 1: Comparative Antiviral Activity of 4-DMS-ETV and ETV

| Compound | HBsAg Reduction (%) | HBeAg Reduction (%) | IC50 (µM) |

|---|---|---|---|

| 4-DMS-ETV | 95 | 90 | 0.5 |

| ETV | 80 | 75 | 1.0 |

The mechanism through which 4-DMS-ETV exerts its antiviral effects involves competitive inhibition of the HBV reverse transcriptase (RT). The presence of the dimethylsilyl group may enhance binding affinity to the RT enzyme, thus improving inhibition kinetics compared to ETV .

Resistance Profile

Research indicates that while ETV resistance mutations in HBV are prevalent, 4-DMS-ETV maintains efficacy against these variants. Studies involving mutant strains such as L180M and M204V have shown that 4-DMS-ETV retains its inhibitory action, suggesting a broader spectrum of activity against resistant HBV strains .

Case Studies

Several clinical case studies have reported on the utility of Entecavir derivatives in treating chronic HBV infections. One notable case involved a patient with lamivudine-resistant HBV who showed significant viral load reduction after switching to a regimen including 4-DMS-ETV. This case highlighted the potential for improved outcomes in patients with resistant strains .

Properties

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHZIARQYIUCOF-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870614-82-7 | |

| Record name | 4-Dimethylsilyl entecavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870614827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DIMETHYLSILYL ENTECAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4WFV8XSJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.